N-(cyclopropylmethyl)-3-ethylaniline
Overview
Description
N-(cyclopropylmethyl)-3-ethylaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by an aryl group. This compound features a cyclopropylmethyl group attached to the nitrogen atom and an ethyl group attached to the benzene ring at the meta position. The unique structure of this compound makes it an interesting subject for various chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-3-ethylaniline typically involves the alkylation of 3-ethylaniline with cyclopropylmethyl halides. One common method is the reaction of 3-ethylaniline with cyclopropylmethyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-3-ethylaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the aromatic ring or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogens (Cl₂, Br₂), nitro compounds (HNO₃)
Major Products Formed
Oxidation: Quinones, hydroxylated derivatives
Reduction: Reduced aromatic rings, amines
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
N-(cyclopropylmethyl)-3-ethylaniline has several scientific research applications across various fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs. Its unique structure may offer advantages in terms of selectivity and efficacy.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-3-ethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group may enhance its binding affinity to certain targets, leading to modulation of biological pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, or it may bind to receptors to alter cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-cyclopropylmethyl-3-methylaniline: Similar structure but with a methyl group instead of an ethyl group.
N-cyclopropylmethyl-4-ethylaniline: Similar structure but with the ethyl group at the para position.
N-cyclopropylmethyl-2-ethylaniline: Similar structure but with the ethyl group at the ortho position.
Uniqueness
N-(cyclopropylmethyl)-3-ethylaniline is unique due to the specific positioning of the ethyl group at the meta position, which can influence its chemical reactivity and biological activity. The presence of the cyclopropylmethyl group also adds to its distinctiveness, potentially enhancing its binding affinity and selectivity for certain molecular targets .
Properties
IUPAC Name |
N-(cyclopropylmethyl)-3-ethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-2-10-4-3-5-12(8-10)13-9-11-6-7-11/h3-5,8,11,13H,2,6-7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPNWSKUVGXCAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NCC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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